REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:17])[CH2:7][CH2:6][N:5]([C:8]2[C:14]([F:15])=[CH:13][C:11]([NH2:12])=[CH:10][C:9]=2[F:16])[CH2:4][CH2:3]1.O1CCCC1.C(=O)([O-])[O-].[K+].[K+].Cl[C:30]([O:32][CH2:33][CH:34]([CH3:36])[CH3:35])=[O:31]>>[O:17]=[S:2]1(=[O:1])[CH2:7][CH2:6][N:5]([C:8]2[C:14]([F:15])=[CH:13][C:11]([NH:12][C:30](=[O:31])[O:32][CH2:33][CH:34]([CH3:36])[CH3:35])=[CH:10][C:9]=2[F:16])[CH2:4][CH2:3]1 |f:0.1,2.3.4|
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Name
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4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluoroaniline tetrahydrofuran
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Quantity
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12.6 kg
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Type
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reactant
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Smiles
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O=S1(CCN(CC1)C1=C(C=C(N)C=C1F)F)=O.O1CCCC1
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Name
|
|
Quantity
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14.1 kg
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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7.2 kg
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Type
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reactant
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Smiles
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ClC(=O)OCC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Type
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CUSTOM
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Details
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The reaction is stirred at 45–55° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while maintaining a reaction temperature between 45° C. and 55° C
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Type
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CUSTOM
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Details
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Once complete, the reaction is quenched by slowly adding water (45 L) over 15 minutes
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled to 25° C.
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Type
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CUSTOM
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Details
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the phases are separated
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Type
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TEMPERATURE
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Details
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the slurry is slowly cooled to 5° C
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Type
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FILTRATION
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Details
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The yellow slurry is then filtered
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Type
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WASH
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Details
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the cake washed with cold isopropanol (2×30 L)
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Type
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CUSTOM
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Details
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The yellow solids are dried with 60° C. nitrogen
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Name
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|
Type
|
product
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Smiles
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O=S1(CCN(CC1)C1=C(C=C(C=C1F)NC(OCC(C)C)=O)F)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |